

Di-p-Tolyl Phosphate: A Comprehensive Health and Safety Guide for Researchers

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Compound of Interest

Compound Name: *Di-p-Tolyl phosphate*

Cat. No.: *B032852*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for **Di-p-Tolyl phosphate**, a member of the organophosphate ester family. Due to the close structural relationship and frequent co-occurrence in commercial products, this guide also addresses related compounds such as Cresyl diphenyl phosphate, which often includes various isomers of tolyl phosphates. This document is intended to serve as a critical resource for professionals working with this compound, offering detailed data on its chemical and physical properties, toxicological profile, and known mechanisms of action.

Chemical and Physical Properties

Di-p-Tolyl phosphate and its related compounds are characterized by their use as flame retardants and plasticizers.^{[1][2][3]} The physical and chemical properties can vary slightly depending on the specific isomer and the purity of the substance. Commercial products are often mixtures of different isomers.^[3]

Property	Di-p-Tolyl phosphate (CAS: 843-24-3)	Diphenyl p-tolyl phosphate / Cresyl diphenyl phosphate (CAS: 26444-49-5)
Molecular Formula	C ₁₄ H ₁₅ O ₄ P[4][5]	C ₁₉ H ₁₇ O ₄ P[6][7]
Molecular Weight	278.24 g/mol [5]	340.31 g/mol [6]
Appearance	Data not consistently available	Colorless to pale yellow transparent oily liquid[3][7]
Melting Point	75 °C[8]	18.00 °C[7]
Boiling Point	Data not available	320.00 °C[7]
Density	Data not available	1.2362 g/cm ³ [7]
Water Solubility	Low[9]	Low[7]
Solubility in Organic Solvents	Soluble in various organic solvents[9]	Soluble in ethanol, acetone, and chloroform[7]

Toxicological Data

The toxicological profile of **Di-p-Tolyl phosphate** and its related compounds is primarily characterized by the effects common to organophosphates. The primary route of toxicity is through the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[5][8]

Endpoint	Species	Route	Value	Reference
Acute Oral Toxicity (LD50)	Mouse (male)	Oral	500 mg/kg	[8]
Acute Oral Toxicity (LD50)	Mouse (female)	Oral	600 mg/kg	[8]
Acute Oral Toxicity (LD50)	Rat	Oral	6,400 mg/kg (for Cresyl diphenyl phosphate)	[10]
Acute Dermal Toxicity (LD50)	Rabbit	Dermal	> 5,000 mg/kg (for Cresyl diphenyl phosphate)	[10]

GHS Hazard Classification for Cresyl diphenyl phosphate (CAS: 26444-49-5)

- Acute toxicity, Oral (Category 4)[11]
- Acute aquatic toxicity (Category 1)[11]
- Chronic aquatic toxicity (Category 1)[11]

Hazard Statements:

- H302: Harmful if swallowed.[12]
- H410: Very toxic to aquatic life with long lasting effects.[12]

Experimental Protocols

The following are descriptions of standard methodologies used to assess the toxicity of chemical substances like **Di-p-Tolyl phosphate**.

Acute Oral Toxicity Testing (Based on OECD Guidelines 401, 420, 423, 425)

The assessment of acute oral toxicity is a fundamental step in characterizing the potential hazards of a substance. Several guidelines from the Organisation for Economic Co-operation and Development (OECD) provide frameworks for these studies.

Principle: A single dose of the test substance is administered to experimental animals (typically rodents) via oral gavage.^[10] The animals are then observed for a specified period (usually 14 days) for signs of toxicity and mortality.^[10]

Methodology:

- **Animal Selection:** Healthy, young adult rodents (rats are the preferred species) of a single sex (usually females) are used.^{[1][10]}
- **Housing and Feeding:** Animals are housed in appropriate conditions with controlled temperature and humidity, and have access to standard laboratory diet and drinking water.^[13]
- **Dose Administration:** The test substance is administered in graduated doses to different groups of animals.^[10] For the Fixed Dose Procedure (OECD 420), doses of 5, 50, 300, and 2000 mg/kg are typically used.^{[1][8]}
- **Observation:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.^{[8][10]}
- **Necropsy:** At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed on all animals (including those that died during the study).^{[8][10]}
- **Data Analysis:** The LD50 (the dose estimated to cause mortality in 50% of the animals) is calculated using statistical methods.^[10]

Acute Dermal Toxicity Testing (Based on OECD Guideline 402)

This test provides information on the health hazards likely to arise from short-term dermal exposure to a substance.

Principle: The test substance is applied to a shaved area of the skin of the test animals (typically rats or rabbits) and held in contact for a 24-hour period.[\[9\]](#)[\[14\]](#)

Methodology:

- **Animal Preparation:** A day before the test, the fur is removed from the dorsal area of the trunk of the test animals.[\[14\]](#)
- **Application of Test Substance:** The test substance is applied uniformly over an area which is approximately 10% of the total body surface area.[\[14\]](#)
- **Observation:** The animals are observed for signs of toxicity and mortality for at least 14 days.[\[14\]](#)
- **Data Analysis:** The LD50 is determined.[\[9\]](#)

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a common method to determine the potential of a compound to inhibit the acetylcholinesterase (AChE) enzyme.

Principle: The activity of AChE is measured by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, which can be quantified spectrophotometrically at 412 nm.[\[15\]](#)[\[16\]](#)

Methodology:

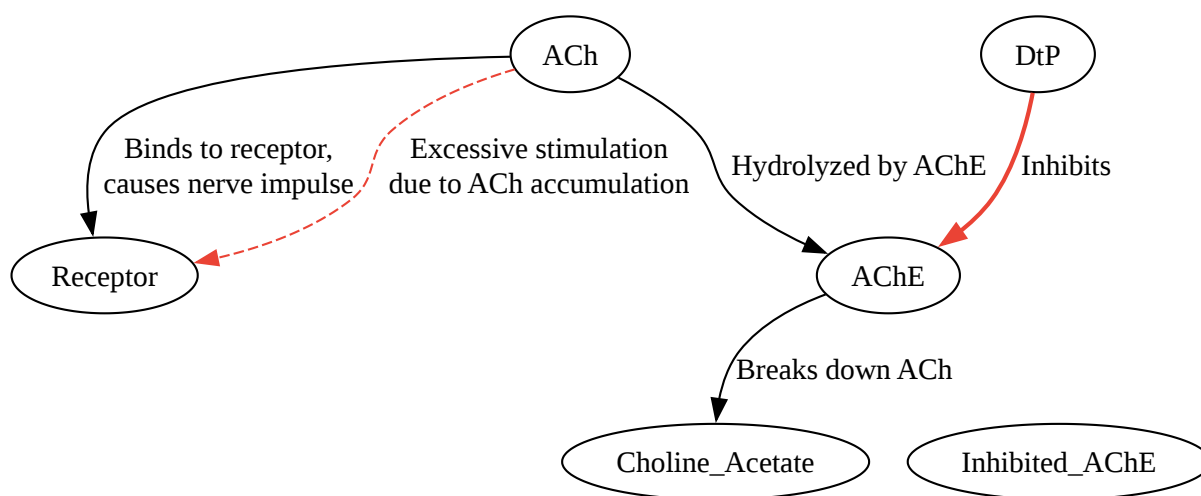
- **Reagents:** Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).[\[15\]](#)
- **Assay Procedure:**

- In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE solution.[15]
- Incubate the mixture for a predefined period to allow the inhibitor to interact with the enzyme.[17]
- Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.[17]
- Measure the absorbance at 412 nm at regular intervals.[18]
- Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to a control without the inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then calculated.[19]

Mechanism of Action & Signaling Pathways

As an organophosphate, the primary mechanism of toxicity for **Di-p-Tolyl phosphate** is the inhibition of acetylcholinesterase (AChE).

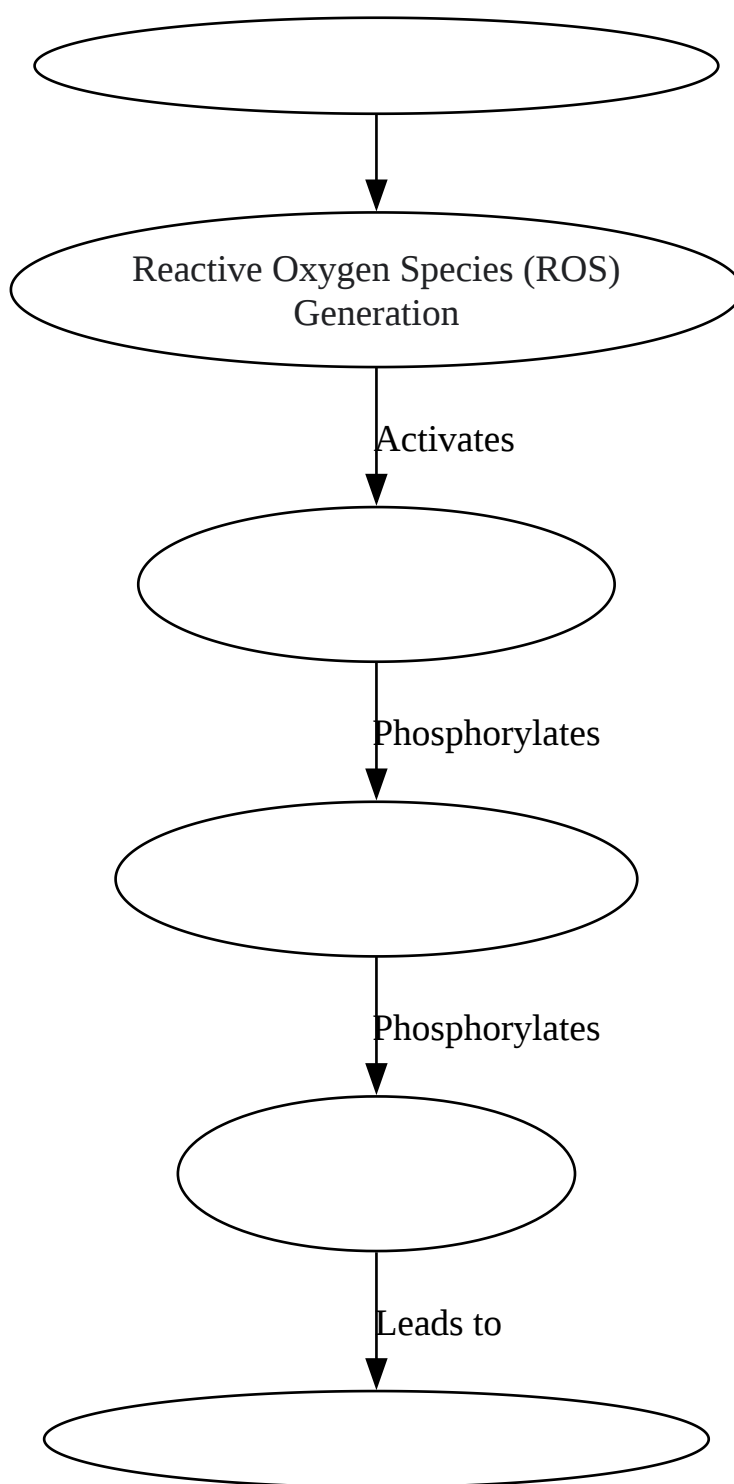
Acetylcholinesterase Inhibition



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Oxidative Stress and MAPK Signaling Pathway

Beyond direct enzyme inhibition, organophosphates can induce oxidative stress, leading to cellular damage. One of the key pathways involved in this process is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

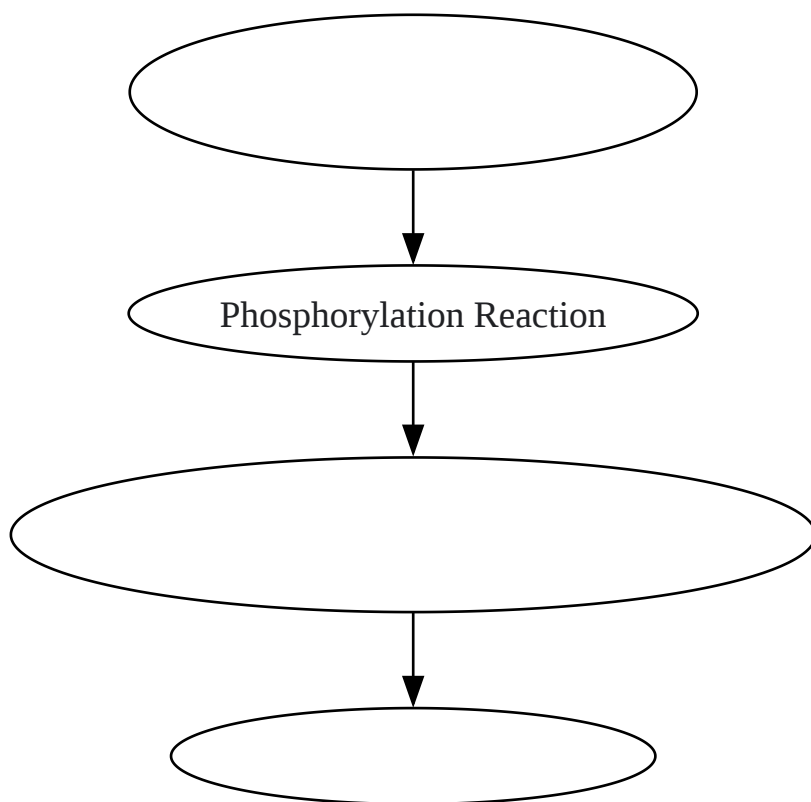


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Synthesis and Experimental Workflow

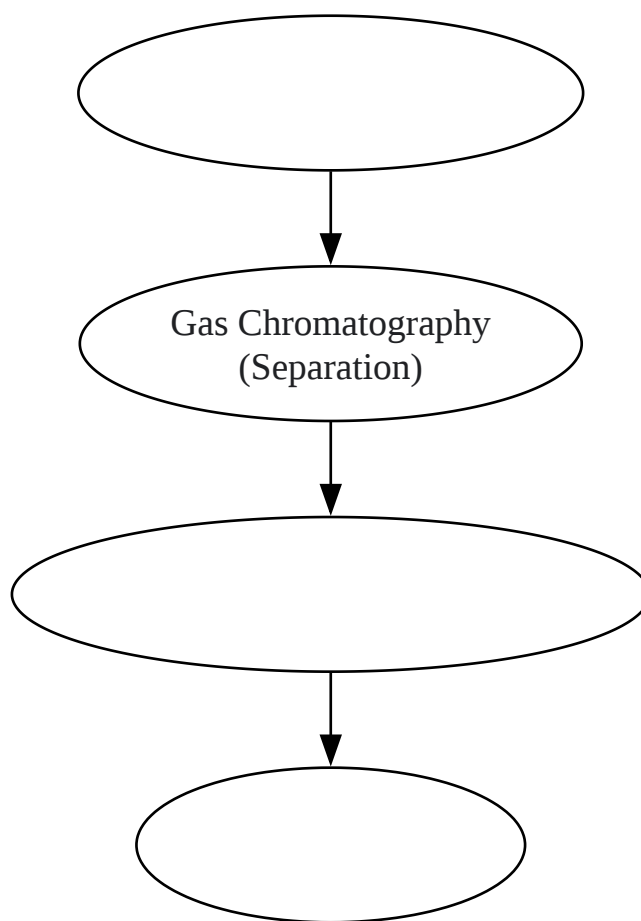
A general understanding of the synthesis and analytical detection of **Di-p-Tolyl phosphate** is crucial for researchers.

General Synthesis Workflow

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Analytical Detection Workflow (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the detection and quantification of **Di-p-Tolyl phosphate** in various matrices.



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Conclusion

This technical guide consolidates critical health and safety information for **Di-p-Tolyl phosphate** and its related compounds. The provided data on physicochemical properties, toxicology, and mechanisms of action, along with detailed experimental protocols, aims to equip researchers, scientists, and drug development professionals with the necessary knowledge for safe handling and informed research. Given the potential for neurotoxicity and environmental hazards, adherence to appropriate safety protocols and a thorough understanding of the toxicological profile of these compounds are paramount.

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